molecular formula C17H14FN3 B6347431 4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine CAS No. 1354922-51-2

4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine

Cat. No. B6347431
CAS RN: 1354922-51-2
M. Wt: 279.31 g/mol
InChI Key: MZFIYSNBNWTMHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine, also known as 4FMP, is an organic compound that has been studied for its potential medicinal and therapeutic properties. It is a member of the pyrimidine family of compounds, which are characterized by their aromatic rings and nitrogen-containing heterocyclic rings. 4FMP has been studied for its potential to act as an anticonvulsant, analgesic, and anti-inflammatory agent. Additionally, it has been investigated for its use in the treatment of various neurological disorders, including epilepsy, Alzheimer’s disease, and Parkinson’s disease. The purpose of

Scientific Research Applications

4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been studied for its potential medicinal and therapeutic applications. It has been investigated for its potential to act as an anticonvulsant, analgesic, and anti-inflammatory agent. Additionally, it has been studied for its potential to treat various neurological disorders, including epilepsy, Alzheimer’s disease, and Parkinson’s disease. It has also been investigated for its potential to treat cancer, as well as its ability to act as an anti-diabetic agent.

Mechanism of Action

The exact mechanism of action of 4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act as an agonist at the GABA-A receptor, which is involved in the regulation of neuronal excitability and synaptic transmission. Additionally, it is thought to act as an agonist at the 5-HT3 receptor, which is involved in the regulation of serotonin levels in the brain. It is also believed to modulate the activity of the NMDA receptor, which is involved in the regulation of learning and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine are not yet fully understood. However, it has been shown to have neuroprotective effects in animal models. Additionally, it has been shown to have anti-inflammatory, antioxidant, and anticonvulsant effects in animal models. It has also been shown to have anti-diabetic effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine in lab experiments include its availability, low cost, and ability to be synthesized in a variety of ways. Additionally, it has demonstrated a wide range of potential therapeutic and medicinal applications. However, there are some limitations to using 4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine in lab experiments. It can be difficult to synthesize and can be time consuming. Additionally, its exact mechanism of action is not yet fully understood.

Future Directions

There are a number of potential future directions for 4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine research. These include further investigations into its mechanism of action, its potential therapeutic and medicinal applications, and its ability to act as an anti-diabetic agent. Additionally, further studies are needed to determine its safety and efficacy in humans. Additionally, further research is needed to determine its potential interactions with other drugs and its potential side effects. Finally, further studies are needed to determine its potential use in the treatment of neurological disorders, such as epilepsy, Alzheimer’s disease, and Parkinson’s disease.

Synthesis Methods

4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine can be synthesized via several methods, including the Biginelli reaction, the Vilsmeier-Haack reaction, and the Michael addition reaction. The Biginelli reaction involves the condensation of a substituted aldehyde, an aromatic aldehyde, and urea or thiourea in the presence of an acid catalyst. The Vilsmeier-Haack reaction involves the reaction of an aromatic aldehyde and a phosphoryl chloride in the presence of a base catalyst. The Michael addition reaction involves the addition of an enolate to a Michael acceptor in the presence of a base catalyst. All of these methods require a number of steps and can be time consuming and difficult to perform.

properties

IUPAC Name

4-(2-fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3/c1-11-6-8-12(9-7-11)15-10-16(21-17(19)20-15)13-4-2-3-5-14(13)18/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFIYSNBNWTMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine

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